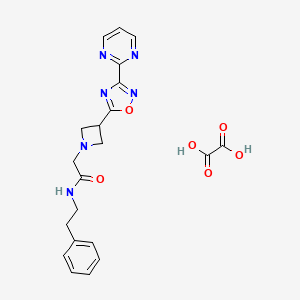
1-(2-ethylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as EMB-001, is a novel compound that has attracted attention in the scientific community due to its potential applications in medical research. EMB-001 is a pyrrolidinone derivative that has been synthesized and studied for its potential as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated methods for synthesizing novel compounds and evaluating their structure through various analytical techniques. For instance, studies on benzimidazole and pyrrolidine derivatives have outlined synthesis pathways that emphasize the versatility of these scaffolds in chemical synthesis. Such methods include one-pot reactions, microwave-assisted synthesis, and the use of catalysts to enhance reaction efficiency and selectivity. These approaches highlight the potential for developing novel compounds with structural similarities to the specified chemical for various applications (Hong-qiang Liu et al., 2012; Manoj N. Bhoi et al., 2016).
Biological Evaluation
Several studies have focused on the biological evaluation of compounds structurally related to the specified chemical, particularly in the context of antibacterial, antioxidant, and antitubercular activities. This underscores the importance of these chemical scaffolds in the development of new therapeutic agents. For example, pyrrole derivatives have been explored for their potential as calcium channel blockers, with evaluations of toxicity on both plant and animal cells (B. Ivan et al., 2021).
Potential Therapeutic Applications
The structural motifs present in the specified compound are common in molecules that have been investigated for their therapeutic potential. For instance, benzimidazole derivatives have been studied for their anticancer properties, highlighting the relevance of such compounds in medicinal chemistry research (Marta Martínez-Alonso et al., 2014). Additionally, the exploration of novel synthetic pathways and the pharmacological activities of these compounds could lead to the development of new drugs with improved efficacy and safety profiles.
Materials Science Applications
Beyond biomedical applications, compounds with structural features similar to the specified chemical have been explored in materials science. For example, the synthesis and characterization of polyimides derived from diamine monomers containing pyridine units demonstrate the potential of these compounds in the development of materials with exceptional thermal and thermooxidative stability (Shujiang Zhang et al., 2005).
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-14-8-4-6-10-17(14)23-13-15(12-19(23)24)20-21-16-9-5-7-11-18(16)22(20)2/h4-11,15H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIOWOFZTAGIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)

![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)



![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)


![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)
![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)